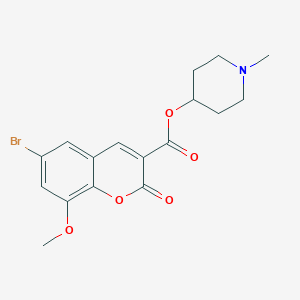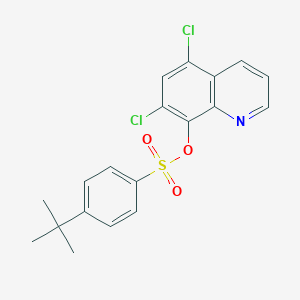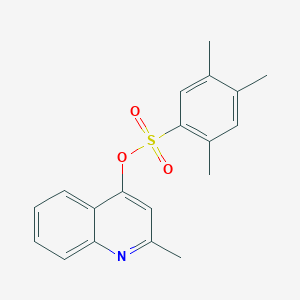![molecular formula C13H17Cl2NO4S B288820 4-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B288820.png)
4-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine, also known as DIDS, is a sulfonamide compound that has been widely used in scientific research as an inhibitor of various ion channels and transporters. DIDS has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying ion channel function and regulation.
Wirkmechanismus
The mechanism of action of 4-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine involves the covalent modification of ion channels and transporters. 4-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine reacts with specific amino acid residues in the ion channel or transporter, leading to the inhibition of ion transport. The exact mechanism of inhibition varies depending on the specific ion channel or transporter being targeted.
Biochemical and Physiological Effects:
4-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR), a chloride channel that is mutated in patients with cystic fibrosis. 4-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine has also been shown to inhibit the activity of the Na+/H+ exchanger, a transporter that plays a role in regulating intracellular pH. In addition, 4-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine has been shown to inhibit the activity of the Na+/Ca2+ exchanger, a transporter that plays a role in regulating intracellular calcium levels.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine in lab experiments is that it is a highly specific inhibitor of ion channels and transporters. This allows researchers to selectively inhibit the activity of a specific ion channel or transporter, without affecting other ion channels or transporters. However, one limitation of using 4-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine is that it can be toxic to cells at high concentrations. Careful titration of 4-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine concentration is necessary to avoid toxicity.
Zukünftige Richtungen
There are many potential future directions for research involving 4-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine. One area of interest is the role of 4-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine in regulating ion channels and transporters in disease states. For example, 4-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine has been shown to inhibit the activity of the CFTR chloride channel, which is mutated in cystic fibrosis. Further research could explore the potential therapeutic applications of 4-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine in cystic fibrosis and other diseases. Another potential area of research is the development of new 4-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine analogs that have improved specificity and reduced toxicity.
Synthesemethoden
The synthesis of 4-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine involves the reaction of 2,5-dichloro-4-methoxyaniline with chlorosulfonic acid to form the corresponding sulfonyl chloride. This is then reacted with 2,6-dimethylmorpholine to yield 4-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine.
Wissenschaftliche Forschungsanwendungen
4-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine has been extensively used in scientific research as an inhibitor of various ion channels and transporters. It has been shown to inhibit chloride channels, sodium channels, potassium channels, and calcium channels, among others. 4-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine has also been used to study the regulation of ion channels, as well as the role of ion channels in various physiological processes.
Eigenschaften
Produktname |
4-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine |
|---|---|
Molekularformel |
C13H17Cl2NO4S |
Molekulargewicht |
354.2 g/mol |
IUPAC-Name |
4-(2,5-dichloro-4-methoxyphenyl)sulfonyl-2,6-dimethylmorpholine |
InChI |
InChI=1S/C13H17Cl2NO4S/c1-8-6-16(7-9(2)20-8)21(17,18)13-5-10(14)12(19-3)4-11(13)15/h4-5,8-9H,6-7H2,1-3H3 |
InChI-Schlüssel |
NPVHVXASPIKGSQ-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=C(C=C(C(=C2)Cl)OC)Cl |
Kanonische SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=C(C=C(C(=C2)Cl)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(3,5-Dichloroanilino)carbonyl]isophthalic acid](/img/structure/B288737.png)






![(3,4-Dimethoxyphenyl)[4-(2,4-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B288755.png)
![3-[(4-benzyl-1-piperazinyl)carbonyl]-6-bromo-8-methoxy-2H-chromen-2-one](/img/structure/B288756.png)

![2,6-Dichloro-3-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B288762.png)

![1-[(4-Bromo-1-naphthyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B288770.png)
![2-Ethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine](/img/structure/B288774.png)